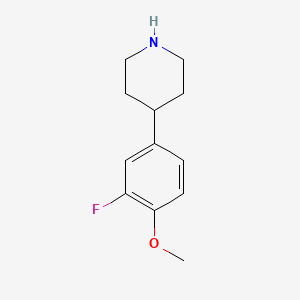
4-(3-Fluoro-4-methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine and methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
4-(3-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3-Fluoro-4-chlorophenyl)piperidine
- 4-(3-Fluoro-4-hydroxyphenyl)piperidine
- 4-(3-Fluoro-4-nitrophenyl)piperidine
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)piperidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
生物活性
4-(3-Fluoro-4-methoxyphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features, including a piperidine ring and specific substituents, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FNO, with a molecular weight of approximately 215.25 g/mol. The presence of the fluoro and methoxy groups enhances its chemical reactivity and biological interactions. These substituents influence the electron density on the aromatic ring, affecting binding affinities to various biological targets.
Research indicates that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. The compound has shown promise in modulating serotonin and dopamine pathways, which are crucial for treating mood disorders such as depression and anxiety .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of piperidine derivatives, including this compound. It has been demonstrated to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be as low as 0.0039 mg/mL, indicating potent antimicrobial effects .
Anticancer Potential
The compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies showed that it can inhibit the growth of human leukemia cells (K562 and Reh) at low concentrations, suggesting its potential as an anticancer agent. Mechanistic studies indicated that it may induce apoptosis in these cells, highlighting its role in cancer therapy .
Case Studies
特性
CAS番号 |
899357-01-8 |
|---|---|
分子式 |
C12H16FNO |
分子量 |
209.26 g/mol |
IUPAC名 |
4-(3-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChIキー |
BPAXMNWAPCZSNH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCNCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















